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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086

A deep dive into the properties, reactivity, and performance of two key organotin reagents in the
allylation of carbonyl compounds, offering a data-driven comparison for researchers in organic
chemistry and drug development.

In the realm of carbon-carbon bond formation, organotin reagents have long been
indispensable tools for their versatility and reliability. Among these, tetraallyltin and
allyltributyltin have carved out significant roles, particularly in the nucleophilic allylation of
aldehydes and ketones to produce valuable homoallylic alcohols. This guide provides a
comprehensive comparative analysis of these two reagents, focusing on their physical and
chemical properties, reactivity in Lewis acid-catalyzed carbonyl additions, and stereochemical
control. By presenting experimental data, detailed protocols, and mechanistic pathways, this
document aims to equip researchers with the necessary information to make informed
decisions in reagent selection for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head
Comparison

While both tetraallyltin and allyltributyltin serve as effective allylating agents, their physical and
chemical properties exhibit notable differences that can influence their handling, storage, and
reactivity. Allyltributyltin is a colorless to pale yellow liquid, whereas tetraallyltin is also a
colorless to slightly yellow liquid.[1][2] A key distinction lies in their molecular weight and the
number of allyl groups, which impacts the atom economy of the tin reagent.
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Property Tetraallyltin Allyltributyltin

CAS Number 7393-43-3[1] 24850-33-7[2]

Molecular Formula C12H20Sn[1] C1sH32Sn[2]

Molecular Weight 283.00 g/mol [1] 331.13 g/mol [2]

Appearance C.:olc')rless to slightly yellow C.:olc')rless to pale yellow
liquid[1] liquid[2]

Density ~1.18 g/mL[1] ~1.07 g/mL[3]

Boiling Point 69-70 °C / 1.5 mmHg[1] 88-92 °C / 0.2 mmHg[3]

Number of Allyl Groups 4 1

Performance in Carbonyl Allylation: A Data-Driven
Analysis

The primary application for both tetraallyltin and allyltributyltin is the allylation of carbonyl
compounds, typically catalyzed by a Lewis acid, to yield homoallylic alcohols.[2][4] The choice
of reagent can influence reaction yields, rates, and stereoselectivity. Below is a comparative
summary of their performance in the allylation of a common substrate, benzaldehyde, under
Lewis acid catalysis.
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Note: The data presented is compiled from various sources and is intended for comparative

purposes. Actual results may vary depending on specific experimental conditions.

From the data, tetraallyltin often exhibits higher reactivity, leading to shorter reaction times

and, in some cases, higher yields. This can be attributed to the presence of four reactive allyl

groups, increasing the probability of a successful reaction. Furthermore, in stereoselective

allylations of chiral aldehydes, tetraallyltin can offer slightly higher diastereoselectivity.
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Mechanistic Insights: The Role of the Lewis Acid
and Stereochemical Control

The allylation of aldehydes with both tetraallyltin and allyltributyltin in the presence of a Lewis
acid, such as boron trifluoride etherate (BF3-OEtz2), is believed to proceed through an open
transition state. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the
aldehyde towards nucleophilic attack by the allyl group of the organotin reagent.
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Figure 1. Generalized workflow for the Lewis acid-catalyzed allylation of an aldehyde with an

organotin reagent.

The stereochemical outcome of the reaction, particularly with chiral a-substituted aldehydes,
can often be rationalized using the Zimmerman-Traxler model for a closed transition state,
although open transition states are also proposed. The diastereoselectivity is influenced by
whether the reaction proceeds under chelation or non-chelation control.

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating group on the
aldehyde, the stereochemistry is dictated by minimizing steric interactions, as described by the
Felkin-Anh model. The largest substituent on the a-carbon orients itself anti-periplanar to the

incoming nucleophile.
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Chelation Control (Cram-Chelate Model): When the a-substituent of the aldehyde is a Lewis
basic group (e.g., an alkoxy group), it can coordinate with the Lewis acid, forming a rigid five- or
six-membered chelate. This forces the nucleophile to attack from the less hindered face of the
chelated complex, often leading to the opposite diastereomer compared to the non-chelation
model.
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Figure 2. Logical relationship between chelation and non-chelation control in the allylation of
chiral aldehydes.

Experimental Protocols

General Procedure for the BF3-OEtz-Catalyzed Allylation
of Benzaldehyde with Allyltributyltin

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78
°C under an inert atmosphere, boron trifluoride etherate (1.2 mmol) is added dropwise. The
mixture is stirred for 15 minutes, after which allyltributyltin (1.2 mmol) is added dropwise. The
reaction is monitored by thin-layer chromatography. Upon completion (typically 2 hours), the
reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The
mixture is allowed to warm to room temperature, and the organic layer is separated. The
aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are
washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under
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reduced pressure. The crude product is purified by flash column chromatography on silica gel
(eluent: ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

General Procedure for the BF3-OEtz-Catalyzed Allylation
of Benzaldehyde with Tetraallyltin

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78
°C under an inert atmosphere, boron trifluoride etherate (1.2 mmol) is added dropwise. The
mixture is stirred for 15 minutes, after which a solution of tetraallyltin (0.3 mmol, providing 1.2
mmol of allyl groups) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction is
monitored by thin-layer chromatography. Upon completion (typically 1 hour), the reaction is
quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is
allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is
extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with
brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced
pressure. The crude product is purified by flash column chromatography on silica gel (eluent:
ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

Conclusion

Both tetraallyltin and allyltributyltin are highly effective reagents for the allylation of carbonyl
compounds. Tetraallyltin often demonstrates higher reactivity, which can translate to shorter
reaction times and potentially higher yields. This increased reactivity, however, must be
weighed against the higher cost and the generation of more organotin byproducts per mole of
substrate. Allyltributyltin, while slightly less reactive, is a more economical choice on a per-allyl-
group-transfer basis and is often sufficient for many synthetic applications. The choice between
these two reagents will ultimately depend on the specific requirements of the synthesis,
including the reactivity of the substrate, the desired reaction rate, cost considerations, and the
importance of maximizing stereoselectivity. This guide provides the foundational data and
mechanistic understanding to aid researchers in making the most appropriate selection for their
synthetic challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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